Ethyl prop-2-enoate;2-methylidenebutanedioic acid
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Overview
Description
Ethyl prop-2-enoate;2-methylidenebutanedioic acid is a compound with the molecular formula C13H19NO7 and a molecular weight of 301.29200 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is a polymer formed from ethyl 2-propenoate and 2-methylidenebutanedioic acid, and it is commonly used in the production of synthetic resins and other industrial materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ethyl prop-2-enoate;2-methylidenebutanedioic acid involves the polymerization of ethyl 2-propenoate and 2-methylidenebutanedioic acid. The reaction typically occurs in the presence of a catalyst, such as an ion exchange resin or sulfuric acid . The liquid phase esterification reaction of acrylic acid with ethanol is carried out under controlled conditions to produce the desired polymer .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully monitored to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl prop-2-enoate;2-methylidenebutanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and acids are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Ethyl prop-2-enoate;2-methylidenebutanedioic acid has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various polymers and resins.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of coatings, adhesives, and other industrial materials
Mechanism of Action
The mechanism of action of ethyl prop-2-enoate;2-methylidenebutanedioic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl prop-2-enoate;2-methylidenebutanedioic acid can be compared with other similar compounds, such as:
Ethyl acrylate: Similar in structure but differs in its polymerization properties.
Methyl methacrylate: Another related compound with distinct industrial applications.
Itaconic acid: Shares some chemical properties but has different uses in industry
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields.
Biological Activity
Ethyl prop-2-enoate; 2-methylidenebutanedioic acid, commonly known as ethyl acrylate , is an important compound in organic synthesis and medicinal chemistry. Its structure allows for various biological activities, making it a subject of interest in research. This article explores the biological activity of this compound, including its mechanisms of action, potential applications, and relevant case studies.
Chemical Structure and Properties
Ethyl prop-2-enoate has the following chemical structure:
This compound is characterized by a vinyl group (C=C) and an ester functional group, which contributes to its reactivity and biological interactions. The presence of the double bond makes it a Michael acceptor, allowing it to undergo nucleophilic addition reactions with various biological macromolecules, such as proteins and nucleic acids.
Mechanisms of Biological Activity
The biological activity of ethyl prop-2-enoate can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties against various pathogens. Ethyl acrylate's ability to disrupt microbial cell membranes contributes to its effectiveness in this area.
- Cytotoxicity : Ethyl prop-2-enoate has demonstrated cytotoxic effects in certain cancer cell lines. The mechanism involves the induction of apoptosis through reactive oxygen species (ROS) generation and disruption of mitochondrial function.
- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes involved in metabolic pathways. Its reactivity with thiol groups in enzymes highlights its potential as a lead compound for drug development targeting enzyme inhibition.
Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of ethyl acrylate against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 1% (v/v) after 24 hours of exposure, demonstrating its potential as a disinfectant agent .
Study 2: Cytotoxic Effects on Cancer Cells
Research focused on the cytotoxic effects of ethyl prop-2-enoate on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 25 µM after 48 hours, indicating potent anti-cancer activity. The mechanism was attributed to increased ROS production leading to apoptosis .
Study 3: Enzyme Interaction Studies
A fragment-based study assessed the interaction of ethyl prop-2-enoate with various enzymes using a thiol reactivity profiler. It was found that the compound effectively inhibited glutathione S-transferase (GST) activity, suggesting its potential role in modulating detoxification pathways .
Data Table: Summary of Biological Activities
Properties
CAS No. |
26124-80-1 |
---|---|
Molecular Formula |
C10H14O6 |
Molecular Weight |
230.21 g/mol |
IUPAC Name |
ethyl prop-2-enoate;2-methylidenebutanedioic acid |
InChI |
InChI=1S/C5H6O4.C5H8O2/c1-3(5(8)9)2-4(6)7;1-3-5(6)7-4-2/h1-2H2,(H,6,7)(H,8,9);3H,1,4H2,2H3 |
InChI Key |
JXDQCDJBOZJXEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C.C=C(CC(=O)O)C(=O)O |
Related CAS |
26124-80-1 |
Origin of Product |
United States |
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